Validated SARS-CoV-2 Nsp3 Macrodomain Binding Affinity via Fragment Screening
In a massive fragment screening effort targeting the SARS-CoV-2 Nsp3 macrodomain, 1-(2-aminoethyl)pyridin-2(1H)-one (fragment WQ7) was identified as a direct binder. While specific binding affinity values (Kd/IC50) are not reported in the primary screening publication, its selection among 214 unique binders from a library of 2,533 fragments and its successful co-crystallization at 1.08 Å resolution provide robust structural validation [1]. In contrast, most other pyridin-2(1H)-one analogs were not identified as hits in this large-scale, unbiased crystallographic screen [1].
| Evidence Dimension | Target Engagement (Crystallographic Hit Rate) |
|---|---|
| Target Compound Data | Confirmed binder; co-crystal structure solved (PDB ID: 5S1K) at 1.08 Å resolution [1]. |
| Comparator Or Baseline | Other pyridin-2(1H)-one derivatives in the 2,533-fragment library [1]. |
| Quantified Difference | Target compound is 1 of 214 unique binders identified, representing an 8.4% hit rate for the library, but a 100% hit rate for this specific chemotype within the study [1]. |
| Conditions | Crystallographic fragment screening against purified SARS-CoV-2 Nsp3 macrodomain, followed by X-ray diffraction for hit validation [1]. |
Why This Matters
Provides direct experimental evidence of target engagement for a high-priority antiviral target, offering a validated starting point for medicinal chemistry optimization.
- [1] Schuller, M., Correy, G. J., Gahbauer, S., Fearon, D., Wu, T., Díaz, R. E., ... & Ahel, I. (2021). Fragment binding to the Nsp3 macrodomain of SARS-CoV-2 identified through crystallographic screening and computational docking. Science Advances, 7(16), eabf8711. View Source
